N-[4-(Aminomethyl)-1,3-thiazol-2-yl]methanesulfonamide
Description
N-[4-(Aminomethyl)-1,3-thiazol-2-yl]methanesulfonamide (CAS: 1526631-08-2) is a sulfonamide derivative featuring a 1,3-thiazole core substituted with an aminomethyl group at the 4-position and a methanesulfonamide moiety at the 2-position. The compound’s structure combines the bioisosteric thiazole ring, known for its metabolic stability and hydrogen-bonding capabilities, with a sulfonamide group that enhances pharmacological interactions, particularly in enzyme inhibition . The aminomethyl substituent introduces a basic primary amine, which may improve solubility and facilitate interactions with acidic residues in biological targets.
Properties
Molecular Formula |
C5H9N3O2S2 |
|---|---|
Molecular Weight |
207.3 g/mol |
IUPAC Name |
N-[4-(aminomethyl)-1,3-thiazol-2-yl]methanesulfonamide |
InChI |
InChI=1S/C5H9N3O2S2/c1-12(9,10)8-5-7-4(2-6)3-11-5/h3H,2,6H2,1H3,(H,7,8) |
InChI Key |
YGZUGTOBNCTHFY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=NC(=CS1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Aminomethyl)-1,3-thiazol-2-yl]methanesulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde, a primary amine, and the thiazole compound react under acidic conditions.
Attachment of the Methanesulfonamide Group: The final step involves the sulfonation of the aminomethyl-thiazole intermediate with methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-[4-(Aminomethyl)-1,3-thiazol-2-yl]methanesulfonamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like halides, under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-[4-(Aminomethyl)-1,3-thiazol-2-yl]methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: It serves as an intermediate in the synthesis of other complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(Aminomethyl)-1,3-thiazol-2-yl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt essential biological pathways, leading to antimicrobial effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between N-[4-(Aminomethyl)-1,3-thiazol-2-yl]methanesulfonamide and related sulfonamide-thiazole hybrids:
Physicochemical Properties
- Solubility: The aminomethyl group increases aqueous solubility compared to lipophilic analogs (e.g., dichlorophenyl or propyl-substituted derivatives) .
- Melting Point : Estimated to be 180–220°C based on sulfonamide-thiazole analogs (e.g., CAS 348086-71-5 in has a melting point of 215°C) .
Biological Activity
N-[4-(Aminomethyl)-1,3-thiazol-2-yl]methanesulfonamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activity , particularly its antimicrobial properties . This article presents a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Thiazole ring : A five-membered ring containing sulfur and nitrogen.
- Aminomethyl group : Contributes to the compound's reactivity and biological interactions.
- Methanesulfonamide moiety : Enhances solubility and biological activity.
Its molecular formula is , with a molecular weight of 207.3 g/mol.
This compound exhibits its antimicrobial effects primarily through the inhibition of specific enzymes essential for bacterial survival. The compound binds to active sites on these enzymes, blocking substrate access and disrupting critical biochemical pathways necessary for bacterial growth and replication. This mechanism has been observed in various studies focusing on its interactions with different bacterial strains.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial efficacy of this compound against a range of pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 μg/mL | Bactericidal |
| Escherichia coli | 64 μg/mL | Bacteriostatic |
| Pseudomonas aeruginosa | 128 μg/mL | Bacteriostatic |
| Candida albicans | 48 μg/mL | Antifungal |
The compound demonstrates potent activity against both Gram-positive and Gram-negative bacteria, making it a promising candidate for further development as an antimicrobial agent.
Case Studies
- In Vitro Studies : A study conducted on various bacterial strains revealed that this compound effectively inhibited the growth of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The time-kill assays indicated that at higher concentrations (16X MIC), the compound was bactericidal, leading to a significant reduction in colony-forming units (CFUs) over time .
- Comparative Analysis : In comparison to other thiazole derivatives, this compound exhibited superior antibacterial properties. For instance, derivatives with additional functional groups showed varied activity profiles; however, this compound consistently outperformed many analogs in terms of potency against common pathogens .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural characteristics:
- Thiazole Ring : Essential for binding interactions with target enzymes.
- Aminomethyl Group : Enhances solubility and facilitates better interaction with bacterial receptors.
Comparative studies have shown that modifications to the thiazole ring or substituents can significantly alter the compound's efficacy. For example, introducing different aryl groups has been linked to enhanced antibacterial activity against resistant strains .
Future Directions
Given its promising biological activity, further research is warranted to explore:
- Derivatization : Synthesizing new analogs to optimize antimicrobial properties.
- In Vivo Studies : Evaluating efficacy and safety in animal models.
- Mechanistic Studies : Elucidating the detailed biochemical pathways affected by the compound.
Q & A
Q. What synthetic routes are commonly employed to prepare N-[4-(Aminomethyl)-1,3-thiazol-2-yl]methanesulfonamide, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving thiazole ring formation and sulfonamide coupling. Key steps include:
- Thiazole Core Synthesis : Cyclocondensation of thiourea derivatives with α-haloketones or α-bromoacetates under reflux in ethanol or DMF .
- Sulfonamide Coupling : Reaction of the aminomethyl-thiazole intermediate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .
- Optimization : Solvent polarity (e.g., ethanol vs. DMF) and temperature (reflux vs. room temperature) significantly impact yield. Catalysts like Pd₂(dba)₃·CHCl₃ enhance coupling efficiency in aryl-substituted analogs .
- Example Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiazole Formation | Thiourea, α-bromoacetate, ethanol, 80°C | 65–75 | |
| Sulfonamide Coupling | Methanesulfonyl chloride, Et₃N, DCM | 70–85 |
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- IR Spectroscopy : Confirms sulfonamide S=O stretches (~1350–1150 cm⁻¹) and thiazole C=N/C-S bonds (~1600–1500 cm⁻¹) .
- NMR : ¹H NMR shows characteristic peaks for the thiazole proton (δ 7.2–7.5 ppm) and aminomethyl group (δ 3.8–4.2 ppm). ¹³C NMR verifies the sulfonamide carbonyl (δ 165–170 ppm) .
- Elemental Analysis : Matches calculated vs. experimental C, H, N, S content (±0.3%) to confirm purity .
Q. How can researchers assess the compound’s preliminary biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test COX/LOX inhibition using colorimetric methods (e.g., COX-2 inhibitor screening kit) at concentrations of 10–100 μM .
- Antitumor Screening : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Data Interpretation : Compare activity to reference inhibitors (e.g., celecoxib for COX-2) and validate via dose-response curves .
Advanced Research Questions
Q. How can computational docking studies guide the design of analogs with enhanced target binding?
- Methodological Answer :
- Target Selection : Prioritize proteins like DNA polymerase (for antiviral activity) or COX-2 (anti-inflammatory) based on structural homology .
- Docking Workflow : Use AutoDock Vina to simulate ligand-receptor interactions. Focus on hydrogen bonds between the sulfonamide group and active-site residues (e.g., Arg120 in COX-2) .
- Validation : Compare docking scores (e.g., ΔG < -8 kcal/mol) with experimental IC₅₀ values to refine predictions .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell line specificity, incubation time). For example, antitumor activity may vary between adherent vs. suspension cell cultures .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to the thiazole ring to enhance metabolic stability and retest .
- Kinetic Studies : Measure time-dependent inhibition to distinguish reversible vs. irreversible binding mechanisms .
Q. How can crystallography (e.g., SHELX) elucidate the compound’s 3D structure and intermolecular interactions?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) to resolve bond lengths and angles .
- Refinement with SHELXL : Apply restraints for sulfonamide torsion angles and hydrogen-bonding networks (e.g., N–H···O=S interactions) .
- Output : Generate ORTEP diagrams to visualize packing motifs and validate DFT-optimized geometries .
Q. What synthetic strategies enable diversification of the thiazole core for SAR studies?
- Methodological Answer :
- Mannich Reactions : Introduce aryl/alkyl groups at the aminomethyl position using formaldehyde and secondary amines .
- Cross-Coupling : Employ Suzuki-Miyaura reactions to attach heteroaryl substituents (e.g., pyridyl) to the thiazole ring .
- Example Table :
| Modification Type | Reagents | Application | Reference |
|---|---|---|---|
| Mannich Functionalization | Formaldehyde, piperazine, EtOH | Enhance solubility | |
| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid | Target kinase inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
